5-Azidopentyl 4-methylbenzenesulfonate
Overview
Description
5-Azidopentyl 4-methylbenzenesulfonate is a useful research compound. Its molecular formula is C12H17N3O3S and its molecular weight is 283.35 g/mol. The purity is usually 95%.
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Scientific Research Applications
Analytical Chemistry Applications :
- 2-Amino-5-methylbenzenesulfonic acid has been used for visualizing and quantitating aliphatic amines in reversed phase ion pair chromatography, detecting concentrations as low as 1.01 × 10^(-3)M (Gallo & Walters, 1986).
Medicinal Chemistry and Drug Design :
- Synthesized 4-aminophenylbenzoxazol-2-yl-5-acetic acid and its mutual azo prodrug have shown potential as new leads for treating ulcerative colitis (Jilani, Shomaf, & Alzoubi, 2013).
- ITI-007 is a potent and orally active multifunctional drug candidate for treating neuropsychiatric and neurological disorders (Li et al., 2014).
Organic Synthesis :
- Aminopropanedinitrile 4-methylbenzenesulfonate reacts with isothiocyanates to produce various cyanothiazoles, important in synthetic chemistry (Freeman & Kim, 1991).
- Development of efficient synthetic methodologies for air-stable zwitterionic arenesulfonate zwitterions (Burns et al., 2012).
- One-pot synthesis of trisubstituted triazenes from Grignard reagents and organic azides, crucial for the regioselective formation of various triazenes (Suleymanov et al., 2018).
Environmental and Material Science :
- Study on the biodegradation of 4-aminobenzenesulfonate by a novel Pannonibacter sp. strain W1, achieving a 94.7% degradation rate in activated sludge (Wang, Zhang, Zhou, & Zhang, 2009).
- Investigation of the inhibitory effects of synthesized compounds on the corrosion of metals in acidic mediums (Ehsani, Moshrefi, & Ahmadi, 2015).
Biological Applications :
- 5-azacytidine and zebularine, related compounds, have been used to study DNA methylation effects in Arabidopsis thaliana seedlings (Griffin, Niederhuth, & Schmitz, 2016).
Properties
IUPAC Name |
5-azidopentyl 4-methylbenzenesulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3S/c1-11-5-7-12(8-6-11)19(16,17)18-10-4-2-3-9-14-15-13/h5-8H,2-4,9-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRCBZIBQKNHADI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCCCCN=[N+]=[N-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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